molecular formula C19H20N2O3S B6455898 4-(cyclopropylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2549029-89-0

4-(cyclopropylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6455898
CAS No.: 2549029-89-0
M. Wt: 356.4 g/mol
InChI Key: OZINSWJZHQGCMO-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethyl)-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a cyclopropylmethyl group at the 4-position and a 3,5-dimethylphenyl substituent at the 2-position.

Properties

IUPAC Name

4-(cyclopropylmethyl)-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-9-14(2)11-16(10-13)21-19(22)20(12-15-7-8-15)17-5-3-4-6-18(17)25(21,23)24/h3-6,9-11,15H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZINSWJZHQGCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzothiadiazine derivatives, emphasizing substituent effects and key properties derived from the evidence:

Compound Name/ID Substituents (Position) Molecular Weight logP logSw Key Structural Features Reference
Target Compound 4-(Cyclopropylmethyl), 2-(3,5-dimethylphenyl) Not reported Est. 4.5–5.5 Est. -5.5 Compact cyclopropane ring; 3,5-dimethylphenyl enhances lipophilicity
4-(Cyclobutylmethyl) analog 4-(Cyclobutylmethyl), 2-(3,5-dimethylphenyl) Not reported Higher than target Lower solubility Larger cyclobutane ring increases steric bulk and lipophilicity
K261-2248 4-[(2-Chlorophenyl)methyl], 2-(3,4-dimethylphenyl) 426.92 5.85 -5.84 Chlorophenyl group increases logP; 3,4-dimethylphenyl enhances hydrophobicity
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl) analog 4-(4-Chlorophenylmethyl), 2-(4-methoxyphenyl) Not reported Est. 4.0–4.5 Higher than K261-2248 Methoxy group introduces polarity, reducing logP
2-Benzyl-3-(4-methoxyphenyl) derivative 2-Benzyl, 3-(4-methoxyphenyl) 380.46 Not reported Not reported Methoxyphenyl and benzyl groups balance lipophilicity and polarity
Pyrido-pyrimidinyl derivative (CAS 895650-26-7) 4-(Pyrido[1,2-a]pyrimidinylmethyl), 2-(3-methylphenyl) Not reported Est. 3.5–4.0 Moderate solubility Heterocyclic moiety may improve solubility and target binding

Key Observations:

Substituent Effects on Lipophilicity (logP):

  • The cyclopropylmethyl group in the target compound likely confers moderate lipophilicity, intermediate between the more lipophilic chlorophenylmethyl (logP 5.85 in K261-2248 ) and the polar methoxyphenyl derivatives .
  • Cyclobutylmethyl analogs (e.g., ) may exhibit higher logP due to increased alkyl chain length and steric bulk.

Solubility (logSw):

  • Chlorophenyl-substituted compounds (e.g., K261-2248) show poor aqueous solubility (logSw -5.84), typical of highly lipophilic structures .
  • Methoxy or heterocyclic groups (e.g., pyrido-pyrimidinyl in ) enhance solubility by introducing polar or hydrogen-bonding motifs.

Bioavailability and Drug-Likeness:

  • highlights that compounds with lower topological polar surface area (TPSA) and synthetic accessibility scores (SAS) exhibit better bioavailability . Methoxy-substituted derivatives (e.g., ) may align with these trends due to balanced logP and polarity.

Synthetic Strategies:

  • Synthesis of benzothiadiazine derivatives often involves condensation of substituted aldehydes with amine precursors (e.g., triazole derivatives in ). Substituent reactivity (e.g., electron-withdrawing chlorine vs. electron-donating methoxy groups) influences reaction conditions and yields.

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